5-[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
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Overview
Description
5-[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring system Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a halogenated precursor reacts with an amine under controlled conditions. The thiazole ring can be constructed through cyclization reactions involving thiourea and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation
Properties
IUPAC Name |
5-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S2/c1-7-3-4-9(5-10(7)15)18-14-19-11(6-20-14)12-8(2)17-13(16)21-12/h3-6H,1-2H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIFNFZPRZIKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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